
AC-Tyr(PO3H2)-glu-glu-ile-glu
Overview
Description
AC-Tyr(PO3H2)-glu-glu-ile-glu is a phosphorylated peptide sequence hypothesized to play a role in modulating wheat gluten quality. Its structure includes a phosphorylated tyrosine residue (Tyr-PO₃H₂) followed by three glutamic acid (glu) residues, isoleucine (ile), and a terminal glutamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Phosphorylation: The tyrosine residue is phosphorylated using phosphoramidite chemistry.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound-OH follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: The disulfide bonds, if present, can be reduced to free thiols.
Substitution: The phosphorylated tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like hydroxylamine or thiols.
Major Products
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted phosphoryl groups.
Scientific Research Applications
Biological Significance
Phosphorylation in Cellular Signaling
Phosphorylation plays a crucial role in cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis. The presence of the phosphotyrosine (Tyr(PO3H2)) moiety in AC-Tyr(PO3H2)-glu-glu-ile-glu facilitates interactions with SH2 domains, which are pivotal in signal transduction pathways. This interaction is critical for the regulation of various proteins involved in cancer and other diseases .
Inhibition of Protein Interactions
Targeting SH2 Domain Proteins
Research has demonstrated that this compound can inhibit the interaction between phosphorylated proteins and SH2 domain-containing proteins. This inhibition is significant for developing therapeutic agents targeting diseases where these interactions are dysregulated, such as cancer .
Structural Studies
NMR and X-ray Crystallography
The structural characterization of this compound using techniques like NMR spectroscopy and X-ray crystallography has provided insights into its binding mechanisms with SH2 domains. These studies reveal how modifications to the peptide structure can enhance binding affinity, which is essential for drug design .
Therapeutic Applications
Potential Drug Development
Given its ability to modulate protein interactions, this compound serves as a lead compound for developing small-molecule inhibitors targeting specific protein-protein interactions involved in disease mechanisms. For instance, modifications to the peptide backbone have been explored to enhance its efficacy against certain cancers .
Case Studies
Study | Findings | Relevance |
---|---|---|
Furet et al. (1997) | Improved binding affinity by modifying the peptide sequence | Demonstrates potential for drug development targeting SH2 domains |
Garcia-Echeverria et al. (1998) | Structural analysis of peptide interactions with Grb2 SH2 domain | Provides insights into design strategies for inhibitors |
Research on phosphopeptides | Inhibition of EGFR interactions via phosphopeptide derivatives | Highlights therapeutic potential in cancer treatment |
Mechanism of Action
The mechanism of action of AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH involves its interaction with specific proteins and enzymes. The phosphorylated tyrosine residue is recognized by SH2 and PTB domains, which are involved in signal transduction pathways. This interaction can modulate the activity of various signaling proteins, leading to downstream biological effects .
Comparison with Similar Compounds
Comparison with Similar Glutenin Subunits
Structural and Functional Features
The table below summarizes key differences between AC-Tyr(PO3H2)-glu-glu-ile-glu and related glutenin subunits:
Impact on Wheat Quality Parameters
Dough Strength and Elasticity
- This compound : Phosphorylation may increase electrostatic interactions, enhancing dough hydration and stability. This is analogous to the positive effects of Y-type HMW-GS subunits, which correlate with higher SDS-sedimentation values .
- HMW-GS (e.g., 5+10): The 5+10 subunit is strongly associated with superior dough strength and bread-making quality due to its ability to form extensive disulfide networks. However, its effects can be context-dependent; in some genetic backgrounds, its superiority is less pronounced .
- LMW-GS (e.g., Glu-A3b/c) : Glu-A3b and Glu-A3c alleles are linked to higher RmaxE (resistance to extension) and SDS-sedimentation values compared to Glu-A3e, which correlates with poor quality .
Genetic and Environmental Interactions
- The presence of 1BL/1RS chromosomal translocations reduces the frequency of high-quality HMW-GS and LMW-GS subunits, leading to inferior dough stability and noodle quality . This compound’s functionality might similarly be compromised in such genetic backgrounds.
Quantitative Performance Metrics
The table below extrapolates performance metrics based on analogous glutenin subunits:
Parameter | This compound | HMW-GS 5+10 | LMW-GS Glu-A3b |
---|---|---|---|
SDS-Sedimentation Value | Moderate to high (hypothesized) | High (~60–70 mL) | High (~55–65 mL) |
Dough Stability (min) | Improved (speculative) | 10–15 | 8–12 |
Protein Content Correlation | Neutral/positive | Weak | Strong (via A/C group ratios) |
Biological Activity
AC-Tyr(PO3H2)-glu-glu-ile-glu, a phosphorylated peptide, has garnered attention for its significant biological activities, particularly in the context of signal transduction pathways. This article delves into its mechanisms of action, pharmacokinetics, and potential applications in research and medicine.
Target of Action
The primary target of this compound is the tyrosine kinase , a critical enzyme in cellular signaling pathways. The compound interacts with these kinases through a process known as radical hydrogen atom transfer (HAT) from the Cα position of the tyrosine residue.
Biochemical Pathways
This compound influences the tyrosine kinase pathway , which is vital for regulating various cellular processes such as growth, differentiation, and apoptosis. By modulating the phosphorylation state of proteins, it can significantly alter cellular responses .
Pharmacokinetics
Peptides like this compound generally exhibit good tissue penetration; however, they are susceptible to enzymatic degradation, which can impact their bioavailability. Understanding these pharmacokinetic properties is essential for optimizing their therapeutic applications.
Biological Activity
This compound has been characterized as a phosphopeptide ligand for the src SH2 domain, with an IC50 value around 1 µM , indicating its high affinity for this target. This interaction blocks src's association with other proteins such as EGFR and FAK, thereby influencing downstream signaling pathways .
Research Applications
The compound has diverse applications across several fields:
- Chemistry : It serves as a model compound for studying phosphorylation and dephosphorylation reactions.
- Biology : Investigated for its role in signal transduction pathways involving phosphorylated tyrosine residues.
- Medicine : Potential therapeutic applications include targeting specific protein interactions relevant to cancer biology and other diseases .
- Industry : Utilized in manufacturing processes to enhance product quality and efficiency.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Src Kinase Activity : Research demonstrated that this compound effectively inhibits src kinase activity, leading to altered cell proliferation and survival rates in cancer cell lines.
- Signal Transduction Modulation : Studies have shown that this compound can modulate signal transduction pathways by influencing the phosphorylation status of key proteins involved in cell signaling .
- Comparative Studies with Similar Compounds : Compared to other phosphopeptides like Ac-Glu-Tyr(PO3H2)-Ile-Asn-Gln-NH2, this compound exhibits unique properties due to its specific sequence and dual modification (acetylation and phosphorylation), allowing for more complex biochemical interactions .
Summary Table of Findings
Feature | Details |
---|---|
Target | Tyrosine Kinases |
IC50 Value | ~1 µM |
Biochemical Pathway Impact | Modulates tyrosine kinase activity |
Applications | Chemistry, Biology, Medicine, Industry |
Unique Characteristics | Specific sequence with acetylation and phosphorylation |
Q & A
Basic Research Questions
Q. What is the structural and functional significance of the phosphorylated tyrosine residue in AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu?
- Answer : The phosphorylated tyrosine (Tyr(PO3H2)) is critical for binding to SH2 domains, which recognize phosphotyrosine motifs in signaling proteins. This interaction inhibits src SH3-SH2-mediated protein-protein interactions, disrupting downstream signaling pathways like PI3K/Akt/mTOR . Methodologically, structural analysis via X-ray crystallography or NMR can map binding interfaces, while mutagenesis (e.g., substituting Tyr(PO3H2) with non-phosphorylatable residues) validates functional importance .
Q. How is this compound synthesized and purified for experimental use?
- Answer : Solid-phase peptide synthesis (SPPS) is typically employed, with Fmoc/t-Bu chemistry for sequential addition of residues. Phosphorylation at tyrosine is achieved using phosphoramidite reagents or enzymatic methods. Purification involves reverse-phase HPLC (C18 columns, gradient elution with acetonitrile/water + 0.1% TFA) and characterization via MALDI-TOF MS .
Q. What in vitro assays are used to measure its binding affinity to src SH2 domains?
- Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are gold-standard methods. For SPR, immobilize the src SH2 domain on a sensor chip and measure real-time binding kinetics (KD ≈ 1 µM as reported) . Competitive ELISA using phosphopeptide libraries can also quantify IC50 values .
Advanced Research Questions
Q. How can contradictory binding data between this compound and src SH2 domains in different studies be resolved?
- Answer : Contradictions often arise from buffer conditions (e.g., ionic strength affecting electrostatic interactions) or post-translational modifications in recombinant SH2 domains. Standardize assays using:
- Consistent buffer systems (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
- Domain purity verification (SDS-PAGE >95%, circular dichroism for folding).
- Cross-validation with orthogonal techniques (SPR vs. ITC) .
Q. What experimental designs are optimal for studying its inhibitory effects in cellular models?
- Answer : Use a split-plot design with:
- Main plots : Cell lines (e.g., src-overexpressing vs. wild-type).
- Subplots : Dose-response (0.1–10 µM) and time-course (0–48 hrs).
- Endpoints : Western blotting for phosphorylated downstream targets (e.g., FAK, STAT3) and functional assays (e.g., transwell migration) . Include controls (scrambled peptide, src kinase inhibitors like KX2-391) to confirm specificity .
Q. How can computational modeling enhance the optimization of this compound's binding affinity?
- Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can predict conformational stability of the peptide-SH2 complex. Docking tools (AutoDock Vina) screen analogues for improved hydrogen bonding (e.g., Glu residues) or hydrophobic packing (Ile). Free energy perturbation (FEP) quantifies ΔΔG for mutations . Validate predictions with SPR and cellular assays .
Q. Methodological Considerations
Table 1: Key Parameters for Binding Assays
Q. Data Contradiction Analysis Framework
Identify variables : Buffer composition, protein batch, assay temperature.
Replicate conditions : Repeat experiments under reported parameters.
Statistical rigor : Use ANOVA for inter-study variability (p < 0.05).
Meta-analysis : Pool data from multiple labs using random-effects models .
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53)/t16-,20-,21-,22-,23-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEKQSBIEKQXQS-PSCZMIBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N5O17P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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